molecular formula C10H10N2O4 B1313490 2,4(1H,3H)-Quinazolinedione, 7,8-dimethoxy- CAS No. 61948-70-7

2,4(1H,3H)-Quinazolinedione, 7,8-dimethoxy-

Cat. No.: B1313490
CAS No.: 61948-70-7
M. Wt: 222.2 g/mol
InChI Key: ZNCZFFBFTRODRN-UHFFFAOYSA-N
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Description

“2,4(1H,3H)-Quinazolinedione, 7,8-dimethoxy-” is a derivative of quinoline-2,4-diones . Quinoline-2,4-diones are unique due to their roles in natural and synthetic chemistry and their biologically and pharmacological activities . They are valuable in drug research and development .


Synthesis Analysis

The synthetic methodology of quinolin-2,4-dione derivatives has been the focus of many publications . They have been used in the synthesis of related four-membered to seven-membered heterocycles . Quinolin-2,4-dione displays different tautomeric forms between the carbonyl groups, CH 2-3 and NH of the quinoline moiety .


Chemical Reactions Analysis

Quinolin-2,4-dione derivatives have been used in the synthesis of related four-membered to seven-membered heterocycles . They display different tautomeric forms between the carbonyl groups, CH 2-3 and NH of the quinoline moiety .

Scientific Research Applications

Synthesis and Medicinal Chemistry Applications

2,4(1H,3H)-Quinazolinedione derivatives, including 7,8-dimethoxy-, have been explored extensively in medicinal chemistry due to their broad spectrum of biological activities. These derivatives constitute an important class of fused heterocycles found in numerous naturally occurring alkaloids. The stability of the quinazolinone nucleus has inspired researchers to introduce various bioactive moieties, leading to the creation of potential medicinal agents. Compounds synthesized from this nucleus have shown significant antibacterial activity against common pathogens like Staphylococcus aureus, Bacillus subtilis, and Escherichia coli. This highlights the importance of quinazoline derivatives in the development of new antibiotics to combat resistance (Tiwary et al., 2016).

Biological Evaluation and Diversity

The structural diversity of quinazoline derivatives, including the 7,8-dimethoxy- variant, opens new fields in the search for active molecules. These compounds have been part of extensive synthesis and biological evaluation, highlighting their potential in developing new therapeutic agents. The diversity of these molecules not only provides a rich resource for medicinal chemistry but also demonstrates the versatility of quinazoline as a core structure for drug development (Demeunynck & Baussanne, 2013).

Optoelectronic Applications

Beyond medicinal chemistry, quinazoline derivatives have found applications in optoelectronic materials. The incorporation of quinazoline and pyrimidine fragments into π-extended conjugated systems has been valuable for creating novel optoelectronic materials. These derivatives have been used in the development of electronic devices, luminescent elements, and image sensors, demonstrating the broad applicability of quinazoline derivatives beyond the pharmaceutical domain (Lipunova et al., 2018).

CO2 Conversion

Innovative research has also explored the use of ionic liquid-based catalysts for converting CO2 into quinazoline-2,4(1H,3H)-diones, demonstrating the environmental applications of quinazoline derivatives. This research contributes to strategies for reducing atmospheric CO2 concentrations by converting it into value-added chemicals, offering a sustainable approach to addressing climate change challenges (Zhang et al., 2023).

Properties

IUPAC Name

7,8-dimethoxy-1H-quinazoline-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O4/c1-15-6-4-3-5-7(8(6)16-2)11-10(14)12-9(5)13/h3-4H,1-2H3,(H2,11,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNCZFFBFTRODRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(C=C1)C(=O)NC(=O)N2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00488304
Record name 7,8-Dimethoxyquinazoline-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00488304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61948-70-7
Record name 7,8-Dimethoxyquinazoline-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00488304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Acetic acid (177.4 ml., 3.1 moles) was added to a vigorously stirred suspension of 3,4-dimethoxyanthranilic acid (436.5 g., 2.21 moles) in 10 liters of water. Then 2.24 liters of 20% potassium cyanate (5.53 moles) solution was gradually added and the mixture was stirred for one hour at 40° C. After cooling the reaction mixture to 20° C., 3.54 kg. sodium hydroxide pellets were added maintaining the temperature below 40° C. The reaction mixture was heated to 90° C. for 45 minutes and then slowly cooled in an ice bath. The sodium salt of the product was filtered, resuspended in 6 liters of water, acidified with concentrated hydrochloric acid (370 ml.), cooled and filtered to yield 404 grams (82%) of the product. Recrystallization from dimethylformamide gave colorless crystals, M.P. 314°-6° C.
Quantity
177.4 mL
Type
reactant
Reaction Step One
Quantity
436.5 g
Type
reactant
Reaction Step One
Name
Quantity
10 L
Type
solvent
Reaction Step One
Name
potassium cyanate
Quantity
2.24 L
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
82%

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